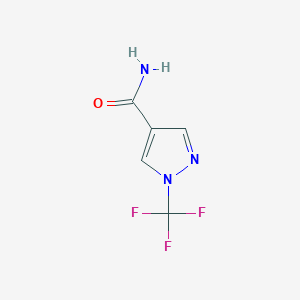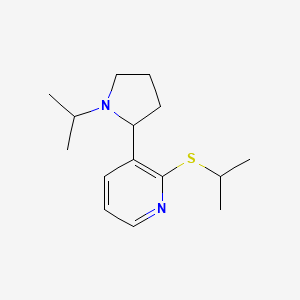
3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: Starting with a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the isopropyl groups: Isopropyl groups can be introduced via alkylation reactions using isopropyl halides.
Attachment of the pyridine ring: The pyridine ring can be attached through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyridine ring or the sulfur atom, leading to various reduced forms.
Substitution: Substitution reactions might involve replacing the isopropyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce a variety of derivatives with different functional groups.
科学的研究の応用
3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine could have several research applications:
Chemistry: As a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
- 3-(1-Methylpyrrolidin-2-yl)-2-(methylthio)pyridine
- 3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine
Comparison
Compared to its analogs, 3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine might exhibit unique properties due to the presence of isopropyl groups, which could influence its reactivity, stability, and interactions with other molecules.
特性
分子式 |
C15H24N2S |
|---|---|
分子量 |
264.4 g/mol |
IUPAC名 |
3-(1-propan-2-ylpyrrolidin-2-yl)-2-propan-2-ylsulfanylpyridine |
InChI |
InChI=1S/C15H24N2S/c1-11(2)17-10-6-8-14(17)13-7-5-9-16-15(13)18-12(3)4/h5,7,9,11-12,14H,6,8,10H2,1-4H3 |
InChIキー |
ITLOSWPSFIAXBT-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCCC1C2=C(N=CC=C2)SC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


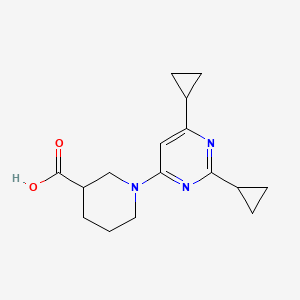
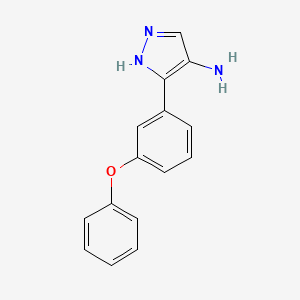

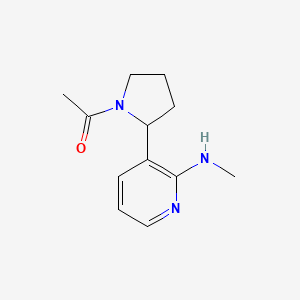

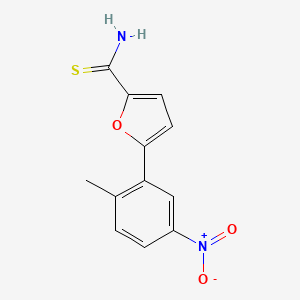



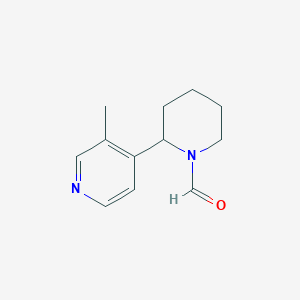
![(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)
![(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11800899.png)
